molecular formula C10H9N3O B1324279 4-(Pyrimidin-4-yloxy)aniline CAS No. 417724-74-4

4-(Pyrimidin-4-yloxy)aniline

Cat. No.: B1324279
CAS No.: 417724-74-4
M. Wt: 187.2 g/mol
InChI Key: RGMQFHNZMUTILR-UHFFFAOYSA-N
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Description

4-(Pyrimidin-4-yloxy)aniline is a chemical compound with the molecular formula C10H9N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Mechanism of Action

Target of Action

4-(Pyrimidin-4-yloxy)aniline is a chemical compound that has gained considerable attention among researchers in recent years They have shown promising results as inhibitors of protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

, which play a crucial role in various cellular signaling processes. Therefore, it can be inferred that this compound may affect these signaling pathways, leading to downstream effects such as the regulation of cell growth, differentiation, migration, and metabolism.

Pharmacokinetics

2 g/mol , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

For instance, some compounds in this group have demonstrated excellent fungicidal activity . Therefore, it can be inferred that this compound may also exhibit significant biological activity, potentially leading to effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

4-(Pyrimidin-4-yloxy)aniline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, it has shown potential in inhibiting certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, thereby inhibiting cell proliferation. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with kinases results in the inhibition of these enzymes, which in turn affects downstream signaling pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of cancer cell inhibition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there is a threshold dose beyond which the compound exhibits significant anticancer activity without causing severe toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been found to influence metabolic flux and metabolite levels, particularly in the context of nucleotide metabolism. This compound can affect the synthesis and degradation of nucleotides, thereby influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular targets to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its target biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-4-yloxy)aniline typically involves the reaction of 4-chloropyrimidine with aniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-4-yloxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrimidin-2-yloxy)aniline
  • 4-(Pyrimidin-5-yloxy)aniline
  • 4-(Pyrimidin-6-yloxy)aniline

Uniqueness

4-(Pyrimidin-4-yloxy)aniline is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The position of the substituent can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

4-pyrimidin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMQFHNZMUTILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629106
Record name 4-[(Pyrimidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417724-74-4
Record name 4-[(Pyrimidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium hydroxide (20 mg) was added to solution of 6-chloro-4-(4-nitrophenoxy)pyrimidine (300 mg) in an ethyl acetate (10 ml)-methanol (10 ml) mixed solvent, and the mixture was stirred for 13 hours at room temperature under a hydrogen atmosphere at normal pressure. The reaction solution was filtered, the filtrate was concentrated, and the residue was passed through NH silica gel (Fuji Silicia Chemical). Elution was performed with a solvent (ethyl acetate:hexane=1:2) to obtain 70 mg of 4-(4-aminophenoxy)pyrimidine. The title compound (107 mg) was obtained from the obtained 4-(4-aminophenoxy)pyrimidine (70 mg) and 4-methoxyphenyl isocyanate, in the same manner as Example 10.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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